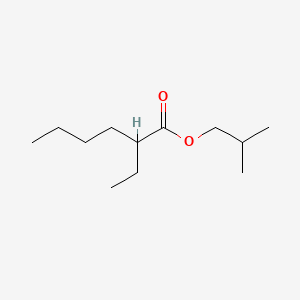
1-(4-甲基-2-苯基-1,3-噻唑-5-基)乙酮
描述
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral in the development of various drugs and biologically active agents . This compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl and phenyl group, making it a valuable entity in medicinal chemistry.
科学研究应用
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex thiazole derivatives with potential biological activities.
Medicine: Its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has shown affinity for binding with certain proteins, potentially altering their conformation and activity .
Cellular Effects
The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation helps in protecting cells from oxidative stress. Furthermore, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can lead to sustained activation of antioxidant pathways, providing continuous protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation pathways .
Transport and Distribution
Within cells and tissues, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress and energy metabolism. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
准备方法
The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced thiazole derivatives.
相似化合物的比较
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives such as:
2-[(4-chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: This compound has similar antimicrobial properties but differs in its substitution pattern, affecting its biological activity.
2-Methyl-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylthio)phenoxyacetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist, it has applications in regulating inflammation.
The uniqueness of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
属性
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKZUOBXJWMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337235 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7520-94-7 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


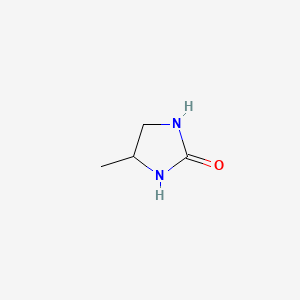
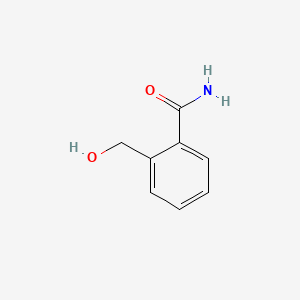
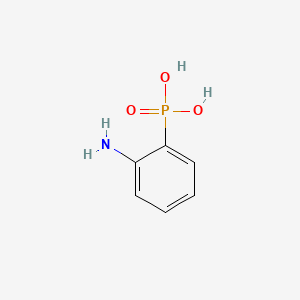
![7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine](/img/structure/B1606061.png)


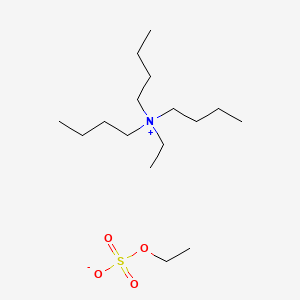
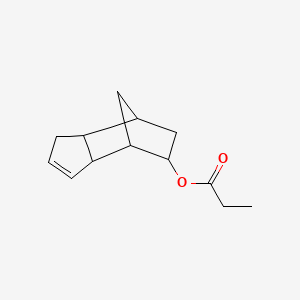
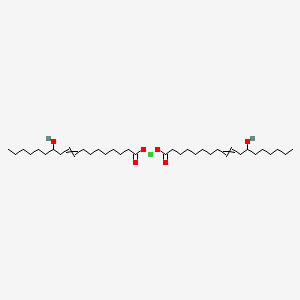
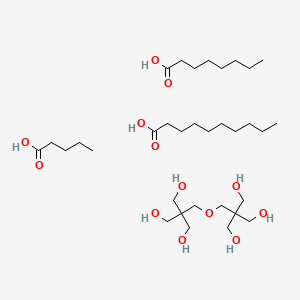
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
